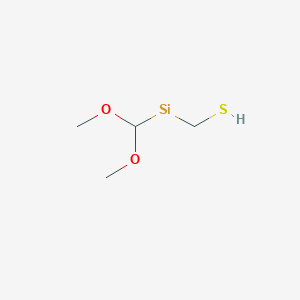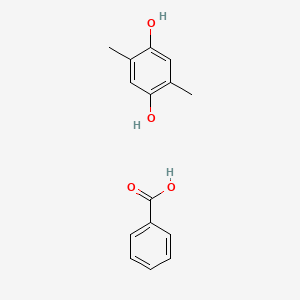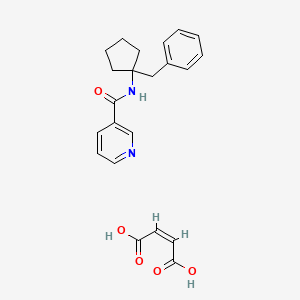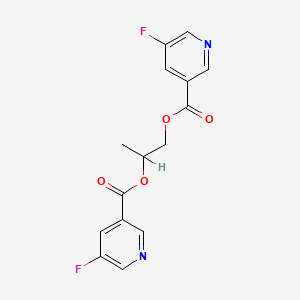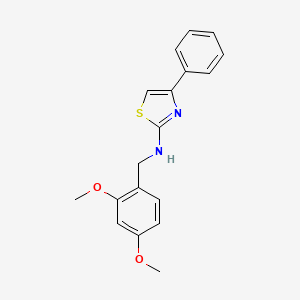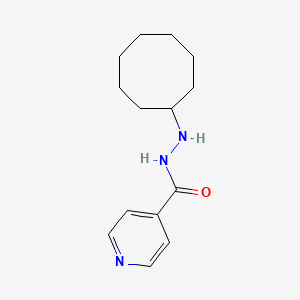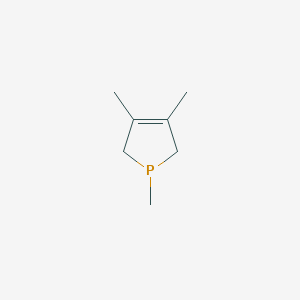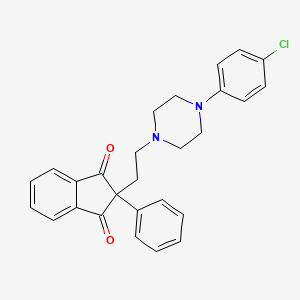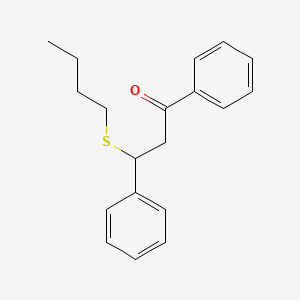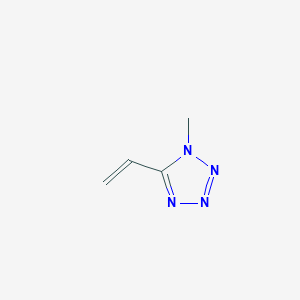![molecular formula C37H35N5O5S2 B14707612 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine CAS No. 13516-39-7](/img/structure/B14707612.png)
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine is a complex organic molecule with a molecular formula of C37H35N5O5S2 and an average mass of 693.834 Da This compound is notable for its intricate structure, which includes a purine base linked to a modified pentofuranosyl sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pentofuranosyl Sugar Moiety: The pentofuranosyl sugar is synthesized through a series of protection and deprotection steps, starting from a suitable sugar precursor. The trityl group is introduced to protect the hydroxyl groups during subsequent reactions.
Introduction of the Benzyl and Methylsulfonyl Groups: The benzyl and methylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Attachment of the Purine Base: The purine base is attached to the modified sugar moiety through a glycosylation reaction. This step typically involves the use of a Lewis acid catalyst to activate the sugar and promote the formation of the glycosidic bond.
Final Deprotection and Purification: The final step involves the removal of the protecting groups, followed by purification of the compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
This compound:
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
13516-39-7 |
|---|---|
Molecular Formula |
C37H35N5O5S2 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C37H35N5O5S2/c1-49(43,44)47-32-33(48-23-26-14-6-2-7-15-26)30(46-36(32)42-25-41-31-34(38)39-24-40-35(31)42)22-45-37(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,24-25,30,32-33,36H,22-23H2,1H3,(H2,38,39,40) |
InChI Key |
FDFJKOZHJHCPBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)SCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
